molecular formula C11H9N3O2 B431166 1-Ethylchromeno[3,4-d]triazol-4-one

1-Ethylchromeno[3,4-d]triazol-4-one

Cat. No.: B431166
M. Wt: 215.21g/mol
InChI Key: DNWPWBLAIRLDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylchromeno[3,4-d]triazol-4-one (CAS Registry Number 439141-44-3) is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This fused heterocyclic compound features a chromen-4-one core structure linked to a 1,2,3-triazole ring, substituted with an ethyl group. While the specific biological profile and research applications for this precise molecule are an area of ongoing investigation, its structure is of significant interest in medicinal chemistry. The 1,2,3-triazole moiety is a privileged scaffold in drug discovery due to its notable stability, dipole moment, and ability to mimic amide bonds or participate in hydrogen bonding with biological targets . Compounds containing the triazole nucleus are extensively researched for a wide spectrum of pharmacological activities, including potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for exploring structure-activity relationships in various therapeutic areas. This product is intended for use as a high-purity standard in analytical and experimental settings. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21g/mol

IUPAC Name

1-ethylchromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C11H9N3O2/c1-2-14-10-7-5-3-4-6-8(7)16-11(15)9(10)12-13-14/h3-6H,2H2,1H3

InChI Key

DNWPWBLAIRLDKT-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Canonical SMILES

CCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

solubility

14 [ug/mL]

Origin of Product

United States

Significance of Chromenotriazole Scaffolds in Heterocyclic Chemistry

The 1-Ethylchromeno[3,4-d]triazol-4-one belongs to the broader class of chromenotriazole scaffolds, which are fused heterocyclic systems integrating a chromone (B188151) and a triazole ring. This fusion is not merely a synthetic curiosity; it creates a unique molecular architecture with a distinct electronic and steric profile. The chromone moiety, a benzopyran-4-one, is a well-established pharmacophore found in many natural products and synthetic drugs, known for a wide array of biological activities. bohrium.combohrium.com The triazole ring, a five-membered heterocycle with three nitrogen atoms, is another privileged structure in medicinal chemistry, lauded for its metabolic stability and ability to engage in hydrogen bonding. scispace.com

The combination of these two scaffolds into a single, rigid framework in chromenotriazoles can lead to compounds with enhanced or novel biological activities. The fixed orientation of the chromone and triazole rings can optimize interactions with biological targets such as enzymes and receptors. researchgate.net Researchers are actively exploring chromenotriazole derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netderpharmachemica.commdpi.com

Historical Context of Chromene and Triazole Derivatives in Academic Inquiry

The academic journey of chromene and triazole derivatives is both rich and extensive. Chromenes, and their derivatives the coumarins, have been known for centuries, initially isolated from plants. researchgate.net Their diverse biological activities have spurred decades of research into their synthesis and medicinal applications. tandfonline.comnih.gov

Similarly, the study of triazoles has a long history, with their synthesis and properties being a subject of chemical investigation for over a century. The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible for a wide range of applications. nih.gov This has led to an explosion of research into triazole-containing compounds in drug discovery, materials science, and agrochemicals. derpharmachemica.com

The synthesis of the fused chromenotriazole system is a more recent development, building upon the foundational knowledge of its constituent heterocycles. Key synthetic strategies often involve the 1,3-dipolar cycloaddition of 3-nitrocoumarins with sodium azide (B81097) or the intramolecular cyclization of 4-azidocoumarins. mdpi.comscielo.br These methods allow for the construction of the core chromeno[3,4-d] scispace.comresearchgate.netmdpi.comtriazol-4(3H)-one scaffold, which can then be further functionalized. mdpi.com

Scope and Research Imperatives for 1 Ethylchromeno 3,4 D Triazol 4 One

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals key disconnections that form the basis of its synthetic strategies. The primary disconnection breaks the molecule into the chromene core and the triazole ring. This suggests that the synthesis can be approached by either constructing the triazole ring onto a pre-existing chromene derivative or by forming the chromene moiety on a molecule already containing the triazole precursor.

Further disconnection of the chromene ring points towards precursors such as substituted salicylaldehydes or 4-hydroxycoumarins. The triazole ring can be retrosynthetically disconnected to reveal precursors like hydrazides or thiosemicarbazides, which can undergo cyclization to form the desired five-membered heterocycle. The ethyl group at the N-1 position of the triazole can be introduced through alkylation at various stages of the synthesis.

Targeted Synthesis Approaches for the Chromeno[3,4-d]triazolone Core

The synthesis of the chromeno[3,4-d]triazolone core is achieved through several targeted approaches, each with its own advantages in terms of efficiency and substrate scope.

Cyclization Reactions for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is a crucial step in the synthesis of chromeno[3,4-d]triazolones. This is commonly achieved through the cyclization of suitable precursors.

From Hydrazides: Acid hydrazides can be reacted with various reagents to induce cyclization. For instance, treatment of a chromene-3-carbohydrazide with an appropriate one-carbon synthon can lead to the formation of the triazolone ring.

From Thiosemicarbazides: Thiosemicarbazides are versatile intermediates for the synthesis of 1,2,4-triazole-3-thiones. The reaction of acid hydrazides with isothiocyanates yields 1,4-disubstituted thiosemicarbazides. lew.ro Subsequent cyclization of these thiosemicarbazides, often in the presence of a base like sodium hydroxide, affords the corresponding 1,2,4-triazole-3-thiones. nih.govresearchgate.netscispace.com These thiones can then be further modified to obtain the desired triazolone. Basic treatment of carbothioamide derivatives can also lead to the formation of 4-amino-2-[(4-aryl-5-sulphanyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov

Table 1: Examples of Cyclization Reactions for Triazole Ring Formation
Starting MaterialReagent(s)ProductReference(s)
3-Chlorobenzoic acid hydrazideAryl isothiocyanates, then 2% NaOH1,2,4-Triazole derivatives nih.gov
4-(4-X-phenylsulfonyl)benzoic acid hydrazides4-Iodophenylisothiocyanate, then 8% NaOH5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones researchgate.netscispace.com
Acid hydrazidesβ-Phenylethyl- or n-butyl-isothiocyanate, then NaOH solutionMercaptotriazoles lew.ro
Carbothioamide derivativesBasic conditions4-Amino-2-[(4-aryl-5-sulphanyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones nih.gov

Construction of the Chromene Moiety

The chromene (or benzopyran) ring system is another essential component of the target molecule. Its synthesis can be achieved through various methods.

From Bromomethylcoumarins: 4-(Bromomethyl)coumarins serve as valuable starting materials for the construction of more complex chromene-containing structures. sci-hub.seevitachem.com These compounds can undergo reactions with various nucleophiles to build upon the chromene core.

From Salicylaldehydes: The reaction of salicylaldehydes with activated methylene (B1212753) compounds is a common strategy for constructing the chromene ring. For instance, the reaction of salicylaldehydes with malononitrile (B47326) dimer can lead to the formation of chromeno[2,3-b]pyridines. mdpi.com

From 4-Hydroxycoumarins: 4-Hydroxycoumarins are versatile precursors for the synthesis of various fused chromene derivatives. nih.gov

One-Pot and Multi-Component Reaction Strategies

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of chromeno[3,4-d]triazolone analogues. These strategies allow for the formation of multiple bonds and rings in a single reaction vessel, reducing the need for isolation and purification of intermediates. nih.gov

For example, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines can be employed to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov Similarly, the synthesis of 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine (B92270) derivatives can be achieved through a one-pot, three-component Chichibabin reaction. mdpi.com The reaction of 2-mercapto-3H-chromeno[4,3-d]pyrimidine-4,5-dione with hydrazonoyl halides in the presence of chitosan (B1678972) under ultrasound irradiation yields chromeno[4,3-d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyrimidine derivatives. eurjchem.com One-pot three-component Mannich reactions have also been utilized in the synthesis of related triazole systems. nih.gov

Table 2: Examples of One-Pot and Multi-Component Reactions
Reaction TypeReactantsProductReference(s)
Three-component reaction2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilinesChromeno[4,3-b]pyrrol-4(1H)-ones nih.gov
Chichibabin reaction3-Acetyl coumarins, substituted aromatic aldehydes, ammonium (B1175870) acetate2,6-Bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridines mdpi.com
Ultrasound-assisted reaction2-Mercapto-3H-chromeno[4,3-d]pyrimidine-4,5-dione, hydrazonoyl halides, chitosanChromeno[4,3-d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyrimidine derivatives eurjchem.com
Mannich reaction4-(Substituted)amino-4H-1,2,4-triazol-3-ylmethyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, methylpiperazine or 2-(4-morpholino)ethylamine, formaldehyde4-Amino-(or arylideneamino)-5-(4-methylphenyl)-2-{[(4-methylpiperazin-1-yl or morpholin-4-ylethyl)methyl]-4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones nih.gov

Copper-Mediated Azide-Alkyne Cycloaddition (CuAAC) in Related Triazole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. beilstein-journals.orgnih.govnih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. nih.govorganic-chemistry.orgorganic-chemistry.org While the target molecule is a 1,2,4-triazole, the principles of CuAAC are relevant to the broader field of triazole synthesis and can be adapted for the construction of related heterocyclic systems. For instance, CuAAC has been used to synthesize 4-substituted 1,2,3-triazole coumarin-derivatives. mdpi.com The reaction is often catalyzed by copper(I) species generated in situ from copper(II) salts and a reducing agent. beilstein-journals.org Various copper catalysts, including heterogeneous systems, have been developed to facilitate this transformation. nih.gov

Regioselective and Stereoselective Synthesis Strategies

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its analogues.

Regioselectivity: In the context of triazole synthesis, regioselectivity refers to the control over the formation of different isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles). The CuAAC reaction is a prime example of a highly regioselective reaction, exclusively yielding the 1,4-disubstituted product. nih.govorganic-chemistry.org In the synthesis of chromeno[4,3-d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyrimidines, regioselectivity is also a key consideration. eurjchem.com

Stereoselectivity: When chiral centers are present in the molecule, controlling the stereochemistry becomes crucial. Stereoselective synthesis aims to produce a single stereoisomer. For instance, a green approach for the stereoselective synthesis of benzo[d]chromeno[3,4-h]oxathiazonine derivatives has been reported. nih.gov While specific stereoselective syntheses for this compound are not detailed in the provided context, the principles of stereoselective synthesis, such as using chiral catalysts or starting materials, would be applicable. mdpi.com Regioselective and stereospecific [3+3] annulation reactions have also been developed for the synthesis of related heterocyclic systems. rsc.org

An exploration of the synthetic pathways and chemical reactivity of the heterocyclic compound this compound reveals a landscape rich in potential for chemical modification. While direct derivatization studies on this specific ethyl-substituted scaffold are not extensively documented, a comprehensive understanding can be constructed by examining the reactivity of its constituent parts and analogous systems. The following sections detail the synthetic methodologies and chemical transformations pertinent to this molecule and its relatives, with a focus on derivatization reactions and sustainable synthetic protocols.

Spectroscopic and Structural Characterization Methods for 1 Ethylchromeno 3,4 D Triazol 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Ethylchromeno[3,4-d]triazol-4-one is expected to show distinct signals corresponding to the ethyl group and the aromatic protons of the chromenone core. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic ethyl pattern. The aromatic protons on the chromenone ring system would appear as a series of multiplets in the downfield region of the spectrum. For the parent compound, chromeno[3,4-d] scirp.orgmdpi.comdergipark.org.trtriazol-4(3H)-one, reported ¹H NMR data in DMSO-d₆ shows signals at δ 8.03 (d, 1H), 7.64 (dd, 1H), 7.53 (d, 1H), and 7.47 (t, 1H) ppm, corresponding to the aromatic protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct peaks would be expected for the two carbons of the ethyl group, the carbonyl carbon (C=O) of the chromenone, and the carbons of the fused heterocyclic and aromatic rings. In the related fluorinated analog, 6-fluorochromeno[3,4-d] scirp.orgmdpi.comdergipark.org.trtriazol-4(3H)-one, the ¹³C NMR spectrum in DMSO-d₆ displays signals at δ 164.7, 162.3, 159.5, 153.8, 124.7, 124.0, 123.7, 114.5, and 114.3 ppm. researchgate.net

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ethyl CH₃TripletUpfield Region
Ethyl CH₂QuartetDownfield relative to CH₃
Aromatic CHMultiplets in downfield regionAromatic Region (110-160 ppm)
C=ON/ADownfield Region (>160 ppm)
Triazole CN/AAromatic Region (120-150 ppm)
Chromene CN/AAromatic Region (110-160 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is anticipated to show characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the pyranone ring. Additionally, stretching vibrations for the N=N bond of the triazole ring and C-H bonds of the aromatic and ethyl groups would be present. For comparison, the IR spectrum (KBr) of 6-fluorochromeno[3,4-d] scirp.orgmdpi.comdergipark.org.trtriazol-4(3H)-one exhibits peaks at 3215, 1744, 1642, 1523, 1472, 1140, 1009, and 856 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)1680 - 1750
N=N (Triazole)1580 - 1630
C=C (Aromatic)1400 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula. The fragmentation pattern can also offer structural clues. For instance, the HRMS (ESI) of the related 6-fluorochromeno[3,4-d] scirp.orgmdpi.comdergipark.org.trtriazol-4(3H)-one showed a [M+Na]⁺ peak at m/z 228.0178, which was calculated as 228.0181 for C₉H₄FN₃O₂Na. researchgate.net

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula to verify its purity and elemental composition. For any newly synthesized compound, including this compound, this analysis is a crucial final step in its characterization.

Computational Chemistry and Theoretical Studies of 1 Ethylchromeno 3,4 D Triazol 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. cumhuriyet.edu.trbohrium.com By calculating the electron density, DFT methods can determine molecular geometry, vibrational frequencies, and various electronic parameters. isres.orgnih.gov For a molecule like 1-Ethylchromeno[3,4-d]triazol-4-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ, would provide fundamental insights into its stability and chemical nature. isres.orgnih.govdergipark.org.tr

Molecular Orbital Analysis and Electronic Structure

A key output of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. cumhuriyet.edu.tr

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a measure of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. cumhuriyet.edu.tr Conversely, a small gap suggests the molecule is more reactive.

In related studies on triazole derivatives, DFT calculations have been used to determine these values, which correlate with the molecule's observed biological or chemical activity. For instance, a study on triazole-chromenone hybrids calculated various electronic properties to understand their potential as corrosion inhibitors. cumhuriyet.edu.tr

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Related Triazole Derivative This table presents example data from a related compound to illustrate the concept.

Parameter Value (eV)
EHOMO -6.50
ELUMO -2.00

Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These indices help predict how a molecule will interact with other chemical species. cumhuriyet.edu.tr

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. cumhuriyet.edu.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are invaluable for understanding reaction mechanisms and predicting the reactivity of novel compounds like this compound. For example, DFT studies on coumarin-triazole hybrids used these parameters to correlate electronic structure with potential anti-diabetic activity. nih.gov

Table 2: Example Reactivity Descriptors for a Chromone-Triazole Hybrid This table presents example data from a related compound to illustrate the concept.

Descriptor Calculated Value
Electronegativity (χ) 4.25 eV
Chemical Hardness (η) 2.25 eV
Chemical Softness (S) 0.44 eV⁻¹

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govroyalsocietypublishing.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction. For this compound, docking studies would be essential to identify potential protein targets and predict its binding mode and affinity.

Ligand-Target Interaction Profiling

Docking simulations generate a "binding score," which estimates the binding affinity between the ligand and the target protein. The analysis also reveals the specific interactions that stabilize the complex, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces.

In studies of related chromone-triazole hybrids, molecular docking has been used to elucidate binding patterns with enzymes like NADPH oxidase and DNA gyrase. nih.govnih.gov For example, docking of chromone-based 1,2,3-triazole analogues against NADPH oxidase revealed key hydrogen bond and hydrophobic interactions responsible for their anti-inflammatory activity. nih.gov

Prediction of Binding Modes and Affinities

By analyzing the docked pose of a ligand, researchers can predict its most stable binding orientation within the active site of a protein. This information is vital for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding affinity and biological activity. For instance, docking studies on chromeno[4,3-c]pyrazol-4-one derivatives against the PI3Kα enzyme helped identify a probable binding model, guiding further optimization of the compound as a potential inhibitor. jst.go.jp The binding affinity is often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding.

Table 3: Example Molecular Docking Results for a Chromone-Triazole Derivative against a Protein Target This table presents example data from a related compound to illustrate the concept.

Compound Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Chromone-Triazole Analog DNA Gyrase -9.4 TYR-122, ASP-73

Molecular Dynamics Simulations (MD)

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding. An MD simulation of this compound bound to a protein target would involve simulating its movement over a period of nanoseconds to assess the stability of the predicted binding pose. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein.

MD simulations on chromeno disulfide derivatives have been used to study their stability and interaction on an iron surface for corrosion inhibition applications. researchgate.net In the context of drug design, MD simulations of acridinyl-triazole hybrids bound to topoisomerase enzymes confirmed the stability of the ligand within the binding site, validating the docking results. nih.gov

Conformational Analysis and Dynamic Behavior

Conformational analysis identifies the energetically favorable three-dimensional arrangements of a molecule. For the broader class of bi-1,2,3-triazoles, Density Functional Theory (DFT) has been used to study the potential energy surface and identify stable conformers. Such studies help in understanding how the molecule might orient itself to interact with biological targets. Molecular dynamics (MD) simulations further elucidate the dynamic behavior of these molecules over time, showing how they flex, rotate, and interact with their environment, such as a solvent or a protein's active site. pensoft.netmdpi.com For instance, MD simulations on other 1,2,4-triazole (B32235) derivatives have been conducted for up to 100 nanoseconds to assess the stability of receptor-ligand complexes. pensoft.net Despite the availability of these techniques, no specific conformational or dynamic studies for this compound have been published.

Protein-Ligand Complex Stability and Interaction Energetics

Understanding how a molecule binds to a protein is fundamental in drug design. Molecular docking and MD simulations are standard tools to predict the binding pose and stability of a protein-ligand complex. nih.gov The energetics of these interactions are often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy. pensoft.netnih.gov For example, studies on different triazole derivatives have identified key amino acid residues and specific interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.govnih.gov However, the literature search did not yield any data on the protein-ligand complex stability or interaction energetics specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. d-nb.infouran.ua

Descriptor Selection and Model Development (e.g., CoMFA, CoMSIA)

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For many triazole and thiadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These methods generate 3D fields around the molecules to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. A statistical method, often Partial Least Squares (PLS), is then used to build a model correlating these fields with biological activity. While CoMFA and CoMSIA models have been developed for various triazole series to guide the design of new, more potent compounds, no such models have been reported for derivatives of chromeno[3,4-d]triazol-4-one.

Statistical Validation and Predictive Capabilities

A QSAR model's reliability is assessed through rigorous statistical validation. Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a test set of compounds (predictive r²) are critical. A robust model should have high statistical correlation and strong predictive power for new, untested compounds. mdpi.com Numerous QSAR studies on triazole analogues report these statistical metrics to validate their models. nih.govmdpi.com Without an established QSAR model for this compound and its analogues, no data on statistical validation or predictive capability can be presented.

In Silico Mechanistic Predictions and Reaction Pathway Modeling

Computational methods can also be used to explore the mechanisms of chemical reactions. DFT calculations, for instance, can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a molecule is formed. scispace.com This is particularly useful for complex, multi-step syntheses or for understanding reaction regioselectivity, such as in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to form many triazole rings. While plausible reaction mechanisms have been proposed for the synthesis of related fused 1,2,3-triazoles, specific in silico mechanistic predictions for the synthesis of this compound are absent from the literature. researchgate.net

Mechanistic Investigations of Biological Activities of 1 Ethylchromeno 3,4 D Triazol 4 One and Its Derivatives in Vitro Focus

Enzyme Modulation and Inhibition Mechanisms

The specific arrangement of nitrogen atoms in the triazole ring, combined with the rigid, planar chromone (B188151) system, allows derivatives of this class to interact with a variety of enzymatic active sites. These interactions are often highly specific and can lead to potent inhibition, forming the basis of their biological effects.

Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in animals. nih.gov It catalyzes the oxidation of protoporphyrinogen IX to produce protoporphyrin IX. nih.gov Inhibition of PPO leads to the accumulation of its substrate, which is then rapidly auto-oxidized, resulting in the formation of highly reactive singlet oxygen species in the presence of light. nih.gov This mechanism induces severe cellular damage through lipid peroxidation, ultimately causing cell death. nih.gov

While direct studies on 1-Ethylchromeno[3,4-d]triazol-4-one are not prevalent, the triazolone chemical class is well-established among PPO-inhibiting herbicides. nih.gov Research into structurally related heterocyclic systems, such as 3H-pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-one derivatives, has demonstrated potent PPO inhibition. nih.gov Bioassays revealed that certain compounds in this class exhibit strong inhibitory activity against PPO in vitro, which correlates with their herbicidal effects. nih.gov For instance, the derivative D16, featuring an allyl group on the pyrazole (B372694) ring and a propargyl group on a connected benzooxazinone, showed the highest in vitro and in vivo activity. nih.gov This suggests that the fused triazolone core is a key pharmacophore for PPO interaction, and derivatives of the chromenotriazolone scaffold may operate through a similar inhibitory mechanism.

Inhibition of 14α-demethylase (CYP51)

The enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51, is a vital component in the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com Its inhibition disrupts membrane integrity and leads to fungal growth arrest. mdpi.com Azoles, particularly triazoles, are the largest class of antifungal agents targeting CYP51. nih.govmdpi.com The mechanism of action involves the nitrogen atom (N4) of the triazole ring binding as a type II inhibitor to the heme iron atom at the enzyme's active site, preventing the demethylation of lanosterol. nih.govmdpi.com

Derivatives containing the chromeno[3,4-d]triazol-4-one scaffold have been investigated for this activity. A study on 1H-1,2,4-triazole functionalized chromenols showed that these compounds are promising antifungal agents. mdpi.com Molecular docking studies predicted that the inhibition of CYP51 is the putative mechanism of their antifungal action. mdpi.com The most active compounds, 3k and 3n, were observed to bind within the active site of C. albicans CYP51, with their triazole ring interacting with the heme group. mdpi.com The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be highly beneficial for antifungal activity. mdpi.com

Antifungal Activity of Chromenol Derivatives

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (µM)Reference
3kTrichoderma viride22.1 mdpi.com
3kVarious Fungi22.1–184.2 mdpi.com
3nVarious Fungi71.3–199.8 mdpi.com
Ketoconazole (B1673606) (Reference)Various Fungi>MIC of test compounds mdpi.com
Bifonazole (Reference)Various Fungi>MIC of test compounds mdpi.com

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govfrontiersin.org In the context of oncology, the expression of these enzymes by tumor cells leads to a depletion of tryptophan in the local microenvironment, which suppresses the anti-tumor immune response by arresting T-cell proliferation. nih.govsemanticscholar.org Consequently, inhibitors of IDO1 and TDO are actively pursued as cancer immunotherapy agents. nih.gov

The 1,2,3-triazole scaffold has been identified as a highly efficient heme-binding group for IDO1 inhibition. frontiersin.orgsemanticscholar.org Structural and computational studies show that the triazole ring can form a direct bond to the heme iron in the enzyme's active site. semanticscholar.org While not chromenotriazolones, structurally related 1-phenyl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives have been developed as potent dual inhibitors of both IDO1 and TDO. nih.gov The most potent compound from this series, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione (compound 38), demonstrated nanomolar inhibitory activity against both enzymes. nih.gov Other research has focused on erlotinib-linked 1,2,3-triazole derivatives and urea-containing 1,2,3-triazoles, which also show potent IDO1 inhibition. frontiersin.orgnih.gov

Inhibitory Activity of Triazole Derivatives against IDO1/TDO

CompoundTarget EnzymeIC50Reference
Compound 38 (Naphthotriazole dione)IDO15 nM nih.gov
Compound 38 (Naphthotriazole dione)TDO4 nM nih.gov
Compound e (Erlotinib-triazole)IDO1 (Hela cell assay)0.32 µM frontiersin.org
Compound 3a (Urea-triazole)IDO1 (enzymatic assay)0.75 µM nih.gov

Kinase Inhibition Profiles and Mechanisms (e.g., Aurora A, B-Raf, FLT3, JAK1/2)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer. The chromenotriazolone scaffold and related triazole derivatives have been explored as inhibitors of several important kinases.

Aurora A Kinase: Aurora A is a serine/threonine kinase that plays an essential role in mitotic progression and maintaining chromosomal stability. nih.gov Its overexpression is linked to various cancers. nih.gov New triazole derivatives have been designed as bioisosteric analogues of the known pan-aurora kinase inhibitor JNJ-7706621. nih.govresearchgate.net These compounds showed inhibitory activity against Aurora-A kinase with IC50 values in the low to submicromolar range, validating the triazole scaffold as a viable starting point for Aurora kinase inhibitor design. nih.govresearchgate.net

B-Raf Kinase: The RAF family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) is a central component of the MAPK signaling pathway, which governs cell proliferation and differentiation. researchgate.net While direct data on chromenotriazolones is limited, related heterocyclic systems like 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives have been identified as potent inhibitors of C-RAF (RAF1), with one derivative showing an IC50 of 0.96 µM and high selectivity. researchgate.net

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for hematopoiesis, and its mutation is a driver in acute myeloid leukemia (AML). imtm.cz Novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been developed as potent and selective FLT3 inhibitors, demonstrating cytotoxicity in the nanomolar range against AML cell lines with FLT3 mutations. imtm.cz Molecular docking suggests these compounds bind in a type II manner to the kinase active site. imtm.cz

No specific inhibitory data for this compound or its direct derivatives against JAK1/2 kinases were identified in the reviewed literature.

Kinase Inhibitory Activity of Representative Triazole Derivatives

Compound ClassTarget KinaseInhibitory Activity (IC50)Reference
Triazole Derivative 1bAurora A0.36 µM researchgate.net
Pyrazoloimidazole Phenyl Urea 2tC-RafIC50 = 0.56-0.86 µM (WM3629 cells) researchgate.net
Furo[2,3-d]pyrimidin-thiadiazole 49FLT3-ITDNanomolar cytotoxicity imtm.cz

Modulation of Other Relevant Biological Targets

The versatility of the triazole scaffold allows for interaction with other biological targets beyond the major enzyme classes discussed. For instance, novel 2-phenylquinolin-4(1H)-one derivatives tethered to a 1,2,3-triazole ring have been investigated as potential antitubercular agents. nih.gov The putative mechanism of action is the inhibition of β-carbonic anhydrase in Mycobacterium tuberculosis. nih.gov The most active compound in this series demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/ml against the bacterium. nih.gov

Cellular Activity Studies (In Vitro Focus)

The enzyme-level inhibitions detailed above translate into measurable effects on whole cells. In vitro cellular assays are critical for confirming that a compound can cross cell membranes and engage its target in a complex biological environment.

Derivatives of the chromenotriazolone scaffold and related triazoles have demonstrated significant activity in various cellular models:

Antifungal Activity: As a direct consequence of CYP51 inhibition, 1H-1,2,4-triazole functionalized chromenols showed potent antifungal activity against a range of fungal species, with twelve out of fourteen tested compounds being more active than the reference drugs ketoconazole and bifonazole. mdpi.com Similarly, 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols showed fungistatic activity against multiple Candida isolates, with the halogen-substituted derivative 4c showing particular promise. mdpi.com

Anticancer Antiproliferative Activity: The inhibition of IDO1 and various kinases results in potent antiproliferative effects in cancer cell lines. Erlotinib-linked 1,2,3-triazole derivatives showed remarkable inhibitory activity against IDO1 in Hela cell assays. frontiersin.org Furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivatives demonstrated nanomolar cytotoxicity in FLT3-ITD expressing AML cell lines MOLM-13 and MV4-11. imtm.cz Furthermore, 1,4-dihydropyrazolo[4,3-d]imidazole derivatives showed potent antiproliferative activity against the A375P human melanoma cell line, consistent with their inhibition of the RAF kinase pathway. researchgate.net

Summary of In Vitro Cellular Activities

Compound ClassCell Line/OrganismObserved ActivityActivity Metric (Value)Reference
1H-1,2,4-triazole functionalized chromenolsTrichoderma virideAntifungalMIC (22.1 µM) mdpi.com
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c)Candida isolatesAntifungalMIC (64-256 µg/mL) mdpi.com
Erlotinib-linked 1,2,3-triazole (Compound e)Hela (cervical cancer)Antiproliferative (IDO1 inhibition)IC50 (0.32 µM) frontiersin.org
Pyrazoloimidazole phenyl ureas (e.g., 2t)WM3629 (melanoma)Antiproliferative (C-Raf inhibition)IC50 (0.56-0.86 µM) researchgate.net
Furo[2,3-d]pyrimidin-thiadiazole (Compound 49)MOLM-13, MV4-11 (AML)Cytotoxicity (FLT3 inhibition)Nanomolar range imtm.cz
2-phenylquinolin-4(1H)-one-triazole (Compound 9j)Mycobacterium tuberculosisAntitubercularMIC (6.25 µg/ml) nih.gov

Effects on Cell Proliferation and Viability

Chromone-triazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. nih.gov For instance, certain chromone-based compounds incorporating a 1,2,3-triazole ring have shown potent antitumor effects in breast and prostate cancer cells while exhibiting lower toxicity in non-cancerous cells. nih.gov

One study highlighted a specific chromone-triazole derivative, (E)-2-(2-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)vinyl)-4H-chromen-4-one, which was particularly effective against the non-metastatic breast cancer cell line T-47D with an IC50 value of 0.65 μM. nih.gov The modification of this compound by replacing a hydrogen atom with a methyl group on the triazole ring resulted in enhanced cytotoxic activity against prostate cancer (PC3), metastatic breast cancer (MDA-MB-231), and T-47D cell lines, with IC50 values of 0.24 μM, 0.32 μM, and 0.52 μM, respectively. nih.gov Notably, this methylated derivative was found to be three to four times more potent than the conventional chemotherapy drug doxorubicin (B1662922) in PC3 and MDA-MB-231 cells. nih.gov

In the context of liver cancer, triazoles have been shown to inhibit the viability of MHCC97H and H4TG liver cancer cells in a concentration-dependent manner. nih.gov Treatment with increasing concentrations of a triazole compound led to a dose-dependent decrease in cell viability. nih.gov

Furthermore, derivatives of 1,2,4-triazole-3-thiol bearing a hydrazone moiety have been investigated for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. nih.gov While these compounds generally did not significantly reduce cell viability at a 10 µM concentration, their impact on cell migration suggests a different mechanism of action that is not solely dependent on cytotoxicity. nih.gov

The antiproliferative effects of 1,2,3-triazole-containing dehydroepiandrosterone (B1670201) derivatives have also been observed in A549 lung cancer cells. These compounds were found to exert their effects by arresting the cell cycle in the G2 phase and inducing apoptosis. frontiersin.org Similarly, andrographolide-based triazole derivatives have shown promising antiproliferative activity. mdpi.com

It is important to note that the cationic nature of some 1,2,3-triazolium salts is crucial for their antimicrobial potency, as neutral 1,2,3-triazole analogs are often inactive. nih.gov

Table 1: Cytotoxic Activity of Chromone-Triazole Derivatives

Compound Cell Line IC50 (μM)
(E)-2-(2-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)vinyl)-4H-chromen-4-one T-47D 0.65 nih.gov
Methylated derivative PC3 0.24 nih.gov
Methylated derivative MDA-MB-231 0.32 nih.gov
Methylated derivative T-47D 0.52 nih.gov
Doxorubicin PC3 0.73 nih.gov
Doxorubicin MDA-MB-231 1.51 nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which chromone-triazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. frontiersin.org

Flow cytometry analysis has revealed that certain chromone-triazole compounds can induce G2/M phase arrest in the cell cycle of cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating. For example, specific chromone-triazole derivatives were shown to cause G2/M arrest in breast and prostate cancer cell lines. nih.gov This effect is often linked to DNA damage, as indicated by the detection of ɣ-H2AX, a marker for DNA double-strand breaks. nih.gov

The induction of apoptosis by these compounds has been confirmed through various assays. For instance, an increase in the percentage of annexin (B1180172) V-positive cells, a marker for early apoptosis, is observed in treated cancer cells. mdpi.com Furthermore, the cleavage of poly(ADP-ribose)polymerase 1 (PARP-1), a hallmark of apoptosis, is also detected. mdpi.com

Studies on andrographolide-based triazole derivatives have shown that they can induce G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in pancreatic cancer cells. mdpi.com Similarly, synthetic 1,2,4-triazole-3-carboxamides have been found to induce cell cycle arrest and apoptosis in leukemia cells. nih.gov Other 1,2,3-triazole derivatives have been reported to arrest the cell cycle at the G2/M phase and induce apoptosis in lung cancer cells. frontiersin.org

The combination of a chromone and a triazole pharmacophore can lead to multiple mechanisms of action, enhancing the potency of these compounds as anticancer agents. nih.gov

Mechanisms of Cell Death (e.g., Necrosis, Ferroptosis)

Current research on this compound and its derivatives primarily focuses on apoptosis as the main mechanism of induced cell death in cancer cells. The use of Annexin V/7-AAD assays in studies allows for the differentiation between apoptotic and necrotic cell death. unibo.it While apoptosis is a well-documented outcome, detailed investigations into other forms of programmed cell death, such as necrosis or ferroptosis, for this specific class of compounds are not extensively reported in the provided search results. The primary mechanism identified involves the activation of caspase cascades leading to apoptotic cell death. unibo.it

Antimicrobial Activity Mechanisms (In Vitro Focus)

Triazole derivatives are recognized for their broad-spectrum antimicrobial properties, targeting a variety of bacteria and fungi. nih.govfrontiersin.orgmdpi.com The underlying mechanisms often involve the disruption of essential cellular processes in these microorganisms.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Triazole-containing compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govd-nb.infonih.gov The cationic nature of some 1,2,3-triazolium salts is a key determinant of their potency, with these charged molecules hypothesized to interact with and destabilize the cell membranes of bacteria. nih.gov

The antibacterial efficacy can be influenced by the structural features of the triazole derivatives. For example, the hydrophobicity of substituents on the triazole ring plays a role in their activity spectrum. nih.gov In some series of 1,3,4-trisubstituted-1,2,3-triazolium salts, increased hydrophobicity correlates with higher potency against Gram-positive bacteria. nih.gov However, for Gram-negative bacteria, a balance of moderate hydrophobicity appears to be more effective. nih.gov

The coordination of 1,2,3-triazoles with metal ions, such as ruthenium(II), can dramatically enhance their antibacterial activity. frontiersin.org These metal complexes have shown improved efficacy against strains like Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Enterobacter aerogenes. frontiersin.org The mechanism for some metal complexes may involve DNA binding and subsequent cleavage. frontiersin.org

Some 1,2,4-triazole (B32235) derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Triazole Derivatives

Compound Type Bacterial Strain(s) Key Findings/MIC Values Reference(s)
1,3,4-Trisubstituted-1,2,3-triazolium salts Gram-positive bacteria MICs as low as 1 μM nih.gov
1,3,4-Trisubstituted-1,2,3-triazolium salts Gram-negative bacteria MICs as low as 8 μM nih.gov
Ruthenium(II)-1,2,3-triazole complexes B. subtilis, S. epidermidis, E. coli, E. aerogenes Dramatic improvement in activity upon metal coordination frontiersin.org
1,2,4-Triazole derivatives of clinafloxacin MRSA MICs of 0.25 µg/mL nih.gov

Antifungal Mechanisms against Phytopathogenic Fungi and Yeast

The antifungal activity of triazoles is a well-established and significant area of research. beilstein-journals.orgnih.govmdpi.com The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. beilstein-journals.orgmdpi.com This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. beilstein-journals.orgmdpi.com By inhibiting this enzyme, triazoles disrupt the integrity of the cell membrane, leading to the cessation of fungal growth. beilstein-journals.orgmdpi.com The basic nitrogen atom in the triazole ring plays a crucial role by binding to the heme iron of the fungal cytochrome P450. beilstein-journals.org

This mechanism is effective against a wide range of fungi, including various Candida species and phytopathogenic fungi. nih.govmdpi.com For instance, certain 1,2,4-triazoles have shown remarkable fungicidal activity against Gloeosporium fructigenum. nih.gov

The structure of the triazole derivative significantly influences its antifungal potency. For example, halogen-substituted 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have demonstrated a good antifungal profile against several Candida strains. mdpi.com Additionally, 1,3,4-trisubstituted-1,2,3-triazolium salts have shown activity against fungi with MICs as low as 4 μM. nih.gov

Antiviral Mechanisms

Derivatives of 1,2,3-triazole have emerged as promising candidates for antiviral therapy, exhibiting activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1) and Chikungunya virus (CHIKV). nih.govnih.gov The mechanisms of action are often distinct from existing antiviral drugs, offering potential solutions to drug resistance. nih.gov

In the context of HSV-1, certain 1,4-disubstituted-1,2,3-triazole derivatives have been shown to inhibit viral replication without affecting viral DNA replication, a target of common antivirals like acyclovir. nih.gov Instead, these compounds can interfere with the expression of key viral proteins such as ICP0, ICP4, and gC, and in some cases, the transcription of UL30 and ICP34. nih.gov Some derivatives also impede virus egress. nih.gov

Against CHIKV, different 1,4-disubstituted-1,2,3-triazole derivatives have demonstrated distinct antiviral mechanisms. One compound was found to have virucidal activity and inhibit the entry of the virus into host cells, while another inhibited the release of new virus particles from infected cells. nih.gov Molecular docking studies suggest that these compounds may target viral proteins like the nsP1 protein and the capsid protein. nih.gov

The antiviral activity of these triazole derivatives is also dependent on their specific chemical structures. For example, in the case of influenza virus, the nature of the substituent at the C-4 position of the triazole ring significantly influences the virucidal activity. mdpi.com

Anti-Inflammatory and Antioxidant Mechanisms (In Vitro Focus)

The therapeutic potential of this compound and its derivatives in managing inflammatory conditions and oxidative stress has been a subject of significant in vitro investigation. These studies primarily focus on elucidating the molecular mechanisms by which these compounds exert their effects, particularly their interaction with key enzymes and pathways involved in inflammation and oxidation.

A noteworthy aspect of the anti-inflammatory action of triazole derivatives, a class to which this compound belongs, is their ability to inhibit the cyclooxygenase (COX) enzymes. biomedpharmajournal.org The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. biomedpharmajournal.org Inhibition of COX-2 is a well-established strategy for controlling inflammation. biomedpharmajournal.org Research on various 1,2,4-triazole derivatives has demonstrated their potential as selective COX-2 inhibitors. mdpi.commdpi.com For instance, certain novel N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have shown significant COX-2 inhibitory activity and a favorable COX-2/COX-1 selectivity ratio in in vitro assays. mdpi.com This selectivity is crucial as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

In addition to COX inhibition, the anti-inflammatory effects of these compounds are also attributed to their ability to modulate the levels of pro-inflammatory cytokines. biomedpharmajournal.org Cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) play a crucial role in the inflammatory cascade. biomedpharmajournal.org Studies on 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives have shown their capacity to inhibit the production of these pro-inflammatory markers in lipopolysaccharide (LPS)-activated macrophages. nih.gov Specifically, certain 1,4-disubstituted 1H-1,2,3-triazole derivatives have been found to decrease the levels of IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4 in blood serum. biomedpharmajournal.org

The antioxidant properties of chromone and triazole derivatives are another area of active research. researchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various inflammatory diseases. nih.gov Triazole derivatives have been shown to reduce the levels of reactive oxygen and nitrogen species (RONS) in cells under induced oxidative stress. mdpi.com The antioxidant activity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals. researchgate.net For example, the antioxidant potential of some (E)-3-benzylidenechroman-4-one derivatives has been assessed using superoxide (B77818) (NBT) and DPPH free radical scavenging methods. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound and its derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential to understand how modifications to the molecular scaffold influence their biological activities and to guide the design of more potent and selective compounds. researchgate.netnih.gov

Impact of Substituent Variations on Biological Responses

The nature and position of substituents on the chromeno[3,4-d]triazol-4-one core play a critical role in determining the biological response. mdpi.com SAR studies on various triazole-containing compounds have consistently shown that even minor changes in substituents can lead to significant differences in activity. acs.org

For instance, in a series of 1,2,3-triazole-containing etodolac (B1671708) derivatives, the presence of a phenyl ring was found to be crucial for their antiproliferative activity against A549 lung cancer cells. frontiersin.org Replacing the phenyl group with a naphthyl group resulted in a loss of activity. frontiersin.org Furthermore, the introduction of substituents on the phenyl ring generally had a detrimental effect on activity, although a methyl group at the para position slightly enhanced it. frontiersin.org

In the context of antibacterial activity, studies on (azolylphenyl)oxazolidinones revealed that the electronic character of the substituents on the azole ring strongly influences their efficacy. acs.org Electron-withdrawing groups like aldehyde, aldoxime, and cyano generally led to a dramatic improvement in activity against both Gram-positive and Gram-negative bacteria. acs.org Conversely, electron-donating or bulky groups such as amide, ester, amino, hydroxy, alkoxy, and alkyl either did not improve or led to a loss of antibacterial activity. acs.org

The following table summarizes the impact of various substituents on the biological activity of different triazole derivatives, providing insights that could be extrapolated to the this compound scaffold.

Core Scaffold Substituent Variation Impact on Biological Activity Reference
1,2,3-Triazole-etodolacPhenyl ring vs. Naphthyl groupPhenyl ring is crucial for activity; replacement with naphthyl group leads to loss of activity. frontiersin.org
1,2,3-Triazole-etodolacSubstitution on the phenyl ringGenerally detrimental; para-methyl substitution slightly enhances activity. frontiersin.org
(Azolylphenyl)oxazolidinoneAldehyde, aldoxime, cyano on azole ringDramatic improvement in antibacterial activity. acs.org
(Azolylphenyl)oxazolidinoneAmide, ester, amino, hydroxy, alkoxy, alkyl on azole ringNo improvement or loss of antibacterial activity. acs.org
1,2,3-Triazole-chalconeBromo groupEssential for activity; replacement with heterocycles results in loss of activity. frontiersin.org

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. The specific spatial orientation of functional groups can determine how well a molecule fits into the binding site of a target receptor or enzyme.

Recent studies on truncated 4'-thioadenosine derivatives have highlighted the significant role of stereochemistry in determining their binding affinity and functional activity at the A3 adenosine (B11128) receptor (A3AR). nih.gov It was found that a 4'-β-methyl substitution resulted in the highest affinity for the A3AR, adopting a "South" conformation that allows for strong interactions within the receptor's binding site. nih.gov In contrast, the 4'-α-methyl derivative, while also adopting a "South" conformation, had a flattened structure that hindered key interactions. nih.gov The 4',4'-dimethyl derivative exhibited steric clashes, leading to reduced binding affinity. nih.gov

These findings underscore the importance of considering stereochemical factors in the design of potent and selective ligands. The specific stereoisomer of a compound can exhibit vastly different pharmacological profiles, with one enantiomer or diastereomer being highly active while the other is inactive or even has undesirable effects. While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles derived from related heterocyclic systems strongly suggest that the stereochemistry at any chiral centers within the molecule would be a critical determinant of its biological activity.

Pharmacophore Elucidation and Development

Pharmacophore modeling is a crucial tool in modern drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.com By understanding the key features that enable a compound to interact with its biological target, medicinal chemists can design new molecules with improved potency and selectivity. mdpi.com

The 1,2,3-triazole ring is considered a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility makes it a valuable component in the design of new therapeutic agents. mdpi.commdpi.com The nitrogen atoms within the triazole ring are often key to the enzyme-inhibitor interaction. mdpi.com

For chromone-based compounds, the chromone ring itself is a significant pharmacophore, known to exhibit a wide range of biological activities. researchgate.netmdpi.comnih.gov The fusion of a triazole ring with a chromone scaffold, as in this compound, creates a hybrid molecule with the potential for unique and enhanced biological properties. mdpi.comresearchgate.netsemanticscholar.org

Computational studies, such as molecular docking, are often employed to elucidate the pharmacophore and understand the binding interactions between a ligand and its target protein. mdpi.commdpi.com These studies can reveal which parts of the molecule are involved in key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that are critical for binding and activity. This information is invaluable for the rational design of new derivatives with optimized biological profiles.

Advanced Applications and Future Research Directions for 1 Ethylchromeno 3,4 D Triazol 4 One

Development of Novel Chemical Probes and Ligands

The development of selective chemical probes is crucial for dissecting complex biological pathways. The 1,2,3-triazole scaffold is a versatile component in the design of such probes. For instance, 1,2,3-triazole ureas have been successfully developed as irreversible inhibitors for serine hydrolases, allowing for the creation of selective probes for enzymes like diacylglycerol lipase-β (DAGLβ). nih.gov

The rigid structure of 1-Ethylchromeno[3,4-d]triazol-4-one makes it an attractive core for novel chemical probes. The ethyl group at the N1 position can be modified, or fluorescent tags and reactive groups can be appended to other positions of the chromenone skeleton to create tools for target identification and validation. The triazole ring often acts as a stable linker, connecting a recognition element to a reporter group, such as a fluorophore, for use in fluorescence diagnosis and biological imaging. mdpi.comresearchgate.net Future research could focus on synthesizing derivatives of this compound that are functionalized to serve as probes for specific enzymes or receptors, leveraging the established utility of triazoles in probe development.

Scaffold Diversity and Rational Analogue Design

Rational analogue design is a cornerstone of modern drug discovery, aiming to optimize the activity and properties of a lead compound. The chromeno[3,4-d]triazol-4-one framework is ripe for such exploration. Synthetic methods that allow for the creation of substituted chromeno[3,4-d] nih.govnih.govnih.govtriazol-4(3H)-ones open the door to wide structural diversity. scielo.br

Starting with this compound as a lead structure, rational design strategies can be employed to generate analogues with improved potency or selectivity. This involves the systematic modification of different parts of the molecule. For example, altering the ethyl group to other alkyl or aryl substituents could probe the steric and electronic requirements of a target's binding pocket. Similarly, substitutions on the benzopyran portion of the scaffold could modulate pharmacokinetic properties or introduce new interaction points. This approach has been used to create triazole analogues of bioactive molecules like Combretastatin A-4 and to develop potent anti-inflammatory agents from isatin-1,2,3-triazole hybrids. mdpi.comrsc.org

Table 1: Potential Sites for Rational Analogue Design on the Chromeno[3,4-d]triazol-4-one Scaffold

PositionCurrent Substituent (in title compound)Examples of Potential ModificationsRationale for Modification
N1 of Triazole EthylMethyl, Propyl, Benzyl, PhenylExplore steric/electronic effects in binding pocket
Benzene Ring HydrogenFluoro, Chloro, Methoxy, NitroModulate electronics, solubility, and metabolic stability
Pyranone Ring CarbonylThioneAlter hydrogen bonding capacity and reactivity

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify new biological activities. The 1,2,3-triazole scaffold is particularly well-suited for HTS and combinatorial chemistry due to the efficiency and reliability of its synthesis, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.govscispace.com

A library of compounds based on the chromeno[3,4-d]triazol-4-one scaffold, including the 1-ethyl derivative, could be generated using combinatorial approaches. researchgate.net By varying the substituents on the starting materials (e.g., different azides and substituted 3-nitrocoumarins), a diverse library can be synthesized for screening against a wide range of biological targets. scielo.brnih.gov A notable example of this strategy was an HTS campaign that screened 132,975 compounds and identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane (B1235032) X receptor (PXR). nih.gov

Table 2: Example of HTS Data for a 1,2,3-Triazole Analogue (PXR Antagonist)

Compound IDCompound ClassAssay TypeIC₅₀ Value
SJ000076745-11,4,5-substituted 1,2,3-triazoleCell-based hPXR antagonist assay377 ± 16 nM
SJ000076745-11,4,5-substituted 1,2,3-triazolehPXR binding inhibitory assay563 ± 40 nM
Data sourced from a study on PXR antagonists. nih.gov

This approach could uncover entirely new therapeutic applications for the this compound chemical class.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a strategy to develop more effective therapies, particularly for complex diseases like cancer. semanticscholar.org The modular nature of triazole synthesis makes this scaffold ideal for creating multi-target inhibitors. By hybridizing the triazole core with other pharmacophores, researchers can design molecules that simultaneously modulate different signaling pathways. researchgate.net

For example, novel benzimidazole-triazole hybrids have been designed as multi-target anticancer agents that inhibit EGFR, VEGFR-2, and Topoisomerase II. semanticscholar.org Similarly, quinazoline/1,2,3-triazole hybrids have shown promise as dual EGFR/BRAFV600E inhibitors. nih.gov The rigid chromeno[3,4-d]triazol-4-one framework could serve as an excellent foundation for such multi-targeting strategies. Future research could involve designing and synthesizing hybrids of this compound with other known pharmacophores to create agents with precisely tailored polypharmacological profiles.

Table 3: Examples of Multi-Targeting Triazole Hybrids

Hybrid ScaffoldTargeted Proteins/PathwaysTherapeutic AreaReference
Benzimidazole-1,2,3-triazoleEGFR, VEGFR-2, Topoisomerase IIAnticancer semanticscholar.org
Quinazoline-1,2,3-triazoleEGFR, BRAFV600EAnticancer nih.gov
Indole-2-one-1,2,3-triazoleVEGFRAnticancer semanticscholar.org

Mechanistic Toxicological Investigations

Understanding the specific molecular pathways underlying a compound's toxicity is essential for its development as a therapeutic agent. Rather than focusing on general adverse effects, mechanistic toxicology investigates interactions with specific cellular components. For triazole-containing compounds, several potential pathways warrant investigation.

One key area is the interaction with nuclear receptors that regulate drug metabolism, such as the Pregnane X Receptor (PXR). nih.gov Activation of PXR can lead to increased expression of cytochrome P450 (CYP) enzymes, potentially causing drug-drug interactions or generating toxic metabolites. Investigating whether this compound or its metabolites act as agonists or antagonists of PXR would provide critical insight into its safety profile.

Another relevant pathway involves direct interaction with metabolic enzymes. Azole compounds are known to inhibit specific cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase), through coordination of a triazole nitrogen atom to the enzyme's heme iron. mdpi.comraco.cat While this is the basis of their antifungal activity, off-target inhibition of human CYP enzymes could be a source of toxicity. Mechanistic studies should therefore assess the inhibitory profile of this compound against a panel of key human CYP isoforms.

Table 4: Potential Molecular Pathways for Mechanistic Toxicology Studies

Molecular PathwayPotential Effect of InteractionInvestigative Method
Pregnane X Receptor (PXR) SignalingAgonism/antagonism leading to altered drug metabolismReporter gene assays, receptor binding assays
Cytochrome P450 (CYP) Enzyme InhibitionDirect inhibition of drug metabolism, drug-drug interactionsIn vitro CYP inhibition assays (e.g., using human liver microsomes)
Apoptosis and Cell Cycle RegulationInduction of apoptosis or cell cycle arrest in specific cell typesCell cycle analysis (flow cytometry), Western blotting for apoptotic markers (e.g., caspases)
Kinase Signaling PathwaysOff-target inhibition of essential kinases (e.g., EGFR, BRAF)Kinase activity assays, phosphoproteomics

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